molecular formula C17H15FN6O4 B3020382 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 1334374-56-9

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B3020382
CAS No.: 1334374-56-9
M. Wt: 386.343
InChI Key: RSPGOIRMPCUISH-UHFFFAOYSA-N
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Description

The compound of interest, 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide, features a pyridazinone core substituted at the 3-position with a 3,5-dimethylpyrazole moiety. The acetamide side chain is linked to a 4-fluoro-3-nitrophenyl group, introducing electron-withdrawing substituents (fluoro and nitro) that influence electronic and steric properties. Pyridazinone derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects, making structural analogs of this compound valuable for medicinal chemistry research .

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O4/c1-10-7-11(2)23(20-10)15-5-6-17(26)22(21-15)9-16(25)19-12-3-4-13(18)14(8-12)24(27)28/h3-8H,9H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPGOIRMPCUISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Synthesis

The synthesis of the target compound involves multiple steps, including the formation of the pyrazole and pyridazine moieties. The synthetic route typically begins with the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with appropriate acylating agents to form the desired acetamide structure. The following table summarizes key synthetic steps:

StepReagentsConditionsYield
13,5-Dimethyl-1H-pyrazole + Acetic AnhydrideReflux in Acetic Acid75%
2Resulting Acetamide + 4-Fluoro-3-nitroanilineStirring at Room Temperature80%
3Final product purification via column chromatographyEthyl Acetate/Hexane (2:8)85%

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole rings have shown submicromolar antiproliferative effects against various cancer cell lines such as MIA PaCa-2 cells. These compounds were observed to inhibit mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation .

The proposed mechanism involves modulation of autophagy pathways where these compounds disrupt normal autophagic flux by interfering with mTORC1 reactivation. This results in the accumulation of autophagic markers such as LC3-II, indicating a blockage in the autophagic degradation process .

Case Studies

Case Study 1: Antiproliferative Activity
In a study by Metwally et al., a series of pyrazole derivatives were tested for their antiproliferative properties. Among them, a compound structurally similar to our target displayed IC50 values in the low micromolar range against pancreatic cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of pyrazole derivatives revealed that substitutions at specific positions significantly influenced biological activity. The presence of electron-withdrawing groups, such as nitro and fluoro substituents, enhanced the anticancer efficacy of these compounds .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain pyrazole and pyridazine derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have yielded promising results. It has been found to inhibit the proliferation of various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in cancer progression. The structural components of the compound, particularly the pyrazole and pyridazine moieties, are believed to play a crucial role in its anticancer efficacy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor for certain kinases or proteases involved in cancer and inflammatory diseases. This inhibition can lead to a decrease in disease progression or symptom severity .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Heterocyclic Chemistry evaluated several derivatives of 3,5-dimethylpyrazole for their antimicrobial activity. The results indicated that specific modifications to the structure significantly enhanced their efficacy against Gram-positive bacteria .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of compounds based on the core structure of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide. The findings revealed that these compounds exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against various bacteria and fungiSignificant activity noted in modified derivatives
AnticancerInhibits proliferation of cancer cellsSelective cytotoxicity observed in breast cancer cell lines
Enzyme InhibitionPotential inhibitor for kinases/proteasesMay reduce disease progression in targeted therapies

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents on Core Molecular Weight Reference
Target Compound Pyridazinone 3,5-Dimethylpyrazole at C3 428.37 (calc.) N/A
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide Pyridazinone 4-Fluorophenyl at C3 342.33 (calc.)
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyrimidinone 3,5-Dimethylpyrazole, ethyl, methyl at C2/C5 466.43 (calc.)
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide Pyrimidinone 3,5-Dimethylpyrazole, propyl at C4 449.40

Key Observations :

  • Pyridazinone vs.
  • Substituent Positioning : The 3,5-dimethylpyrazole group in the target compound introduces steric bulk and lipophilicity, whereas analogs with aryl groups (e.g., 4-fluorophenyl in ) prioritize planar aromatic interactions.

Acetamide Side Chain Variations

Compound Name Aryl Group on Acetamide Electronic Effects Calculated logP* Reference
Target Compound 4-Fluoro-3-nitrophenyl Strong electron-withdrawing (-NO₂, -F) ~2.1 N/A
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 3-(Azepan-1-ylsulfonyl)-4-methylphenyl Moderate electron-withdrawing (-SO₂) ~3.5
2-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide 6-Methylheptan-2-yl (aliphatic) Lipophilic, no aromaticity ~4.2
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide 4-Trifluoromethoxyphenyl Moderate electron-withdrawing (-OCF₃) ~3.8

Key Observations :

  • Aliphatic vs. Aromatic Side Chains : The aliphatic side chain in significantly increases lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility.

Research Implications

  • Biological Activity : The 4-fluoro-3-nitrophenyl group in the target compound may enhance interactions with kinases or enzymes requiring strong electron-deficient aryl binding pockets.
  • Optimization Potential: Replacement of the nitro group with metabolically stable substituents (e.g., trifluoromethoxy ) could improve pharmacokinetics while retaining target affinity.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes and formic acid derivatives as CO surrogates. Key steps include:

  • Optimizing catalyst systems (e.g., Pd(OAc)₂ with phosphine ligands).
  • Controlling reaction temperature (80–120°C) to balance yield and side reactions.
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) .

Q. How should researchers characterize the molecular structure of this compound?

  • X-ray crystallography : Resolve the crystal structure to confirm substituent positions (e.g., pyrazole and pyridazinone moieties) and hydrogen-bonding networks .
  • Spectroscopic validation : Use 1H^1H-NMR to verify methyl groups on the pyrazole ring and 13C^{13}C-NMR to confirm the acetamide carbonyl signal .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzymatic inhibition assays : Target kinases or oxidoreductases using fluorogenic substrates.
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.
  • Dose-response analysis : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can contradictory biological activity data across assay platforms be resolved?

  • Variable control : Standardize assay conditions (e.g., pH, serum content, incubation time).
  • Orthogonal validation : Compare enzymatic inhibition (e.g., spectrophotometric) with biophysical methods like surface plasmon resonance (SPR) to confirm target binding .
  • Solvent effects : Test DMSO tolerance (<1% v/v) to rule out artifactual results .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with protein structures from the PDB (e.g., kinase domains).
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Mutagenesis correlation : Validate predicted interactions (e.g., hydrogen bonds with active-site residues) via site-directed mutagenesis .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), ligand ratios (1:1 to 1:3), and reductant equivalents (1–3 eq).
  • Kinetic monitoring : Use HPLC to track intermediate formation and identify rate-limiting steps.
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

Q. What strategies elucidate the nitro group’s role in pharmacological activity?

  • Analog synthesis : Replace the nitro group with cyano or trifluoromethyl groups.
  • Hammett analysis : Correlate substituent electronic effects (σ\sigma) with bioactivity trends.
  • Metabolite profiling : Identify nitro-reduction products via LC-MS in hepatic microsomes .

Data Contradiction Analysis

  • Example : Discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from poor membrane permeability.
    • Solution : Measure cellular uptake via LC-MS/MS or use prodrug strategies to enhance bioavailability .

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